molecular formula C6H17NO2SSi B174180 N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide CAS No. 137474-32-9

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide

Cat. No.: B174180
CAS No.: 137474-32-9
M. Wt: 195.36 g/mol
InChI Key: SKENHIRANBIYKU-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide is a chemical compound with the molecular formula C6H17NO2SSi. It is known for its unique structural features, which include a trimethylsilyl group attached to a methanesulfonamide moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylmethanesulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Silylation Reactions: It is often used as a silylating agent to introduce trimethylsilyl groups into other molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. Reaction conditions vary depending on the desired transformation but often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various silylated derivatives, while silylation reactions produce trimethylsilyl-substituted compounds.

Scientific Research Applications

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in silylation reactions to protect functional groups.

    Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological processes.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide exerts its effects involves the transfer of the trimethylsilyl group to other molecules. This silylation process can protect reactive functional groups, enhance the stability of compounds, and modify the physical and chemical properties of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.

Comparison with Similar Compounds

N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide can be compared with other silylating agents such as:

    N,N-dimethyltrimethylsilylamine: Similar in structure but lacks the methanesulfonamide moiety.

    Trimethylsilyl chloride: A more reactive silylating agent often used in similar applications.

    N,O-bis(trimethylsilyl)acetamide: Another silylating agent with different reactivity and applications.

The uniqueness of this compound lies in its combination of the trimethylsilyl group with the methanesulfonamide moiety, providing distinct reactivity and stability compared to other silylating agents.

Properties

IUPAC Name

N,N-dimethyl-1-trimethylsilylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NO2SSi/c1-7(2)10(8,9)6-11(3,4)5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKENHIRANBIYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567857
Record name N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137474-32-9
Record name N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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